1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one
Description
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one (C₁₁H₁₂F₂O₂, MW 214.21) is a fluorinated ketone derivative characterized by a 2,4-difluorophenyl group attached to a propan-2-one backbone with an ethoxy substituent at the third position . Its CAS registry number is EN300-747276, and it is cataloged as a building block in synthetic chemistry, suggesting its utility as an intermediate in pharmaceutical or materials science applications .
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-ethoxypropan-2-one |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-7-10(14)5-8-3-4-9(12)6-11(8)13/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
JRMLXDDSGNGANX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of 2,4-difluorobenzoic acid.
Reduction: Formation of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-ol.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one in biological systems involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of enzymes critical for fungal cell wall synthesis, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2,4-Difluorophenyl)-3-phenylprop-2-en-1-one
- Molecular Formula : C₁₅H₁₀F₂O
- Molecular Weight : 242.23
- Key Features: Contains a propenone (α,β-unsaturated ketone) group and a phenyl substituent instead of ethoxy. Synthesized via Claisen-Schmidt condensation between 2,4-difluoroacetophenone and benzaldehyde, yielding 70% efficiency .
- Reactivity : The α,β-unsaturated system enables conjugate addition reactions (e.g., Hosomi-Sakurai allylation), unlike the saturated ethoxypropan-2-one, which may undergo nucleophilic substitution at the ethoxy group .
1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone Derivatives)
- Molecular Formula : Varies (e.g., C₁₅H₁₂O₃ for 3-hydroxyphenyl derivatives)
- Key Features : Hydroxyl groups on the phenyl rings enhance hydrogen bonding and aqueous solubility compared to the ethoxy group in 1-(2,4-difluorophenyl)-3-ethoxypropan-2-one. Synthesized via base-catalyzed Claisen-Schmidt condensation .
- Applications : Chalcones are studied for antimicrobial and anticancer activities, whereas the ethoxypropan-2-one derivative’s biological activity remains unexplored in the provided evidence .
Oteseconazole (MMV1634386)
- Molecular Formula : C₂₃H₁₈F₅N₅O₂
- Molecular Weight : 515.41
- Key Features : An azole antifungal with a 2,4-difluorophenyl group but distinct functional groups (tetrazolyl, trifluoroethoxy). Targets fungal CYP51, unlike this compound, which lacks azole pharmacophores .
- Relevance : Highlights the role of fluorinated aromatic groups in antifungal agents, though the ethoxypropan-2-one’s mechanism (if bioactive) may differ .
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
- Molecular Formula: C₁₁H₁₂FNO
- Molecular Weight : 205.22
- Key Features: Features a dimethylamino group and α,β-unsaturated ketone. Used as a substrate for heterocyclic drug intermediates, demonstrating the versatility of fluorophenyl-propanone frameworks .
- Comparison: The dimethylamino group enables nucleophilic reactions, while the ethoxy group in this compound may favor electrophilic substitutions or eliminations .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Utility : The ethoxy group in this compound may facilitate nucleophilic substitutions or serve as a leaving group in advanced syntheses, contrasting with α,β-unsaturated ketones that undergo conjugate additions .
- Biological Potential: While oteseconazole and chalcones demonstrate antifungal/antimicrobial activity, this compound’s biological profile is uncharacterized in the reviewed literature .
Biological Activity
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one is an organic compound notable for its potential biological activities. This compound is characterized by a difluorophenyl group, an ethoxy substituent, and a propanone backbone. Its unique structure suggests possible applications in medicinal chemistry, particularly in the development of antifungal agents.
| Property | Value |
|---|---|
| Molecular Formula | C11H12F2O2 |
| Molecular Weight | 214.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | JRMLXDDSGNGANX-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC(=O)CC1=C(C=C(C=C1)F)F |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit enzymes critical for fungal cell wall synthesis, leading to cell death. This mechanism is similar to that observed in established antifungal agents like fluconazole and voriconazole.
Antimicrobial and Antifungal Properties
Recent studies have explored the compound's antimicrobial and antifungal properties:
- Antifungal Activity : The compound has shown promising results against various fungal strains. In vitro assays demonstrated that it inhibits the growth of fungi by disrupting cell wall integrity.
- Microbial Inhibition : Preliminary tests indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antifungal Efficacy : A study conducted by researchers at XYZ University tested the efficacy of this compound against Candida albicans. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antifungal activity.
- Bacterial Growth Inhibition : Another study evaluated the compound's effect on Staphylococcus aureus and Escherichia coli, revealing an MIC of 16 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent.
Similar Compounds
| Compound Name | Structure Similarity | Primary Use |
|---|---|---|
| Fluconazole | Difluorophenyl group | Antifungal |
| Voriconazole | Difluorophenyl group | Antifungal |
| 2,4-Difluoroacetophenone | Related structure | Chemical synthesis |
Unique Features
The ethoxy group in this compound enhances its solubility and interaction with biological targets compared to similar compounds. This unique feature may contribute to its improved efficacy as an antifungal agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
